CCN1C(=O)c2ccc(cc2C1=O)C(O)=O
.
The compound can be synthesized from phthalic anhydride and ethylamine or through other synthetic routes involving isoindoline derivatives. It is cataloged under the Chemical Abstracts Service registry number 137247-85-9 and is available from various chemical suppliers such as Sigma-Aldrich and BenchChem .
The synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid typically involves the following methods:
The synthesis parameters, including temperature, reaction time, and concentration of reactants, are critical for optimizing yield and purity .
The molecular structure of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid can participate in several chemical reactions:
The mechanism of action of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with biological targets:
The physical and chemical properties of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid include:
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions .
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: